molecular formula C18H17NO2S B14339697 2-Phenyl-5-propanoyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 109532-92-5

2-Phenyl-5-propanoyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No.: B14339697
CAS No.: 109532-92-5
M. Wt: 311.4 g/mol
InChI Key: BAHVJWHAQCLNEW-UHFFFAOYSA-N
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Description

2-Phenyl-5-propanoyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a synthetic organic compound belonging to the benzothiazepine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a benzothiazepine ring system, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-propanoyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and acylation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-propanoyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or propanoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-propanoyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

    Clentiazem: Another benzothiazepine with similar pharmacological properties.

Uniqueness

2-Phenyl-5-propanoyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its specific structural features and potential biological activities. Its distinct chemical structure allows for unique interactions with molecular targets, differentiating it from other benzothiazepines.

Properties

CAS No.

109532-92-5

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-phenyl-5-propanoyl-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C18H17NO2S/c1-2-17(20)19-14-10-6-7-11-15(14)22-16(12-18(19)21)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3

InChI Key

BAHVJWHAQCLNEW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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